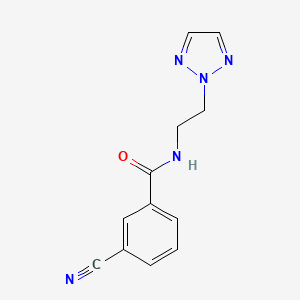
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide, also known as TCEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. TCEB is a member of the triazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Synthesis and Molecular Assembly
Triazole derivatives have been explored for their potential in various chemical synthesis and molecular interactions. The synthesis of triazole derivatives bearing aromatic and heterocyclic moieties has shown significant cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Specific compounds, such as N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, have been identified as highly active and potentially selective towards cancer cells, indicating their importance in medicinal chemistry and drug development (Šermukšnytė et al., 2022).
Tetrel Bonding Interactions
The triazole derivatives also exhibit interesting molecular properties, such as π-hole tetrel bonding interactions. The study of ethyl 2-triazolyl-2-oxoacetate derivatives has revealed the formation of self-assembled dimers in the solid state, establishing symmetrical O⋯π-hole tetrel bonding interactions. This molecular interaction has been analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insight into the nucleophilic/electrophilic nature of functional groups and their influence on interaction energy (Ahmed et al., 2020).
Biological Activities
Antibacterial and Antioxidant Activities
Triazole derivatives have also been evaluated for their antibacterial, antiurease, and antioxidant activities. A series of new 1,2,4-triazole Schiff base and amine derivatives have shown effective antiurease and antioxidant activities, indicating their potential in therapeutic applications and as bioactive molecules (Sokmen et al., 2014).
Cyclisation Reactions and Ring-Chain Isomerism
The chemical behavior of triazole derivatives under various conditions has been a subject of interest. Studies on cyclisation reactions and ring-chain isomerism demonstrate the versatile nature of these compounds. The cyclisation of ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate into various products based on solvent effects, and the ring-chain isomerism observed in ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, highlight the complex and interesting chemistry of these molecules (Gray et al., 1976), (Pryadeina et al., 2008).
Propiedades
IUPAC Name |
3-cyano-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-9-10-2-1-3-11(8-10)12(18)14-6-7-17-15-4-5-16-17/h1-5,8H,6-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALAWQNYMDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2N=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2636411.png)
![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)


![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)
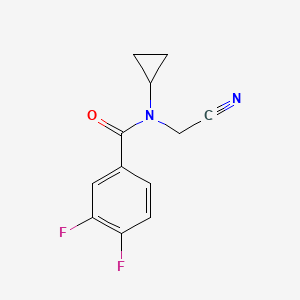
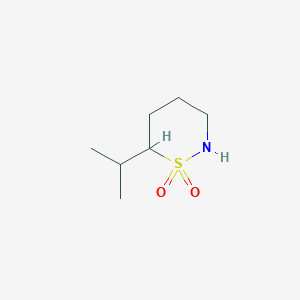
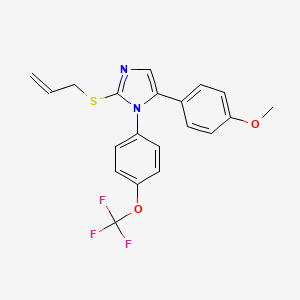
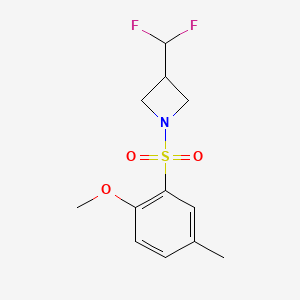
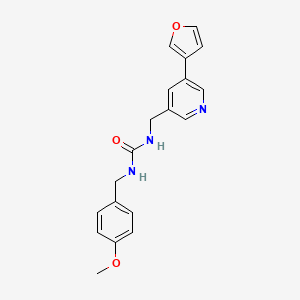

![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)
